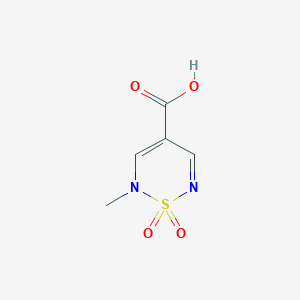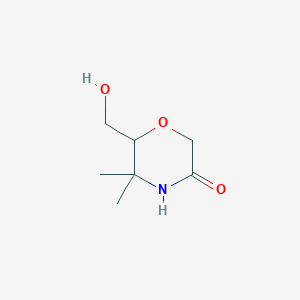
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a piperazine ring and a furan carboxamide moiety. These structural features are commonly found in pharmacologically active compounds, which suggests potential biological activity for this molecule. The presence of a fluorophenyl group may also influence its binding affinity to biological targets.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, followed by Suzuki-Miyaura cross-coupling to afford various analogues . Similarly, modifications to the piperazine ring have been explored to improve bioavailability and activity, as seen in the synthesis of analogues of anti-tuberculosis agents . The Ugi four-component reaction has also been employed to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which could be a potential method for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, which is known to interact with biological targets such as dopamine receptors. The selectivity of these interactions can be influenced by the nature of the substituents on the piperazine ring, as demonstrated by the critical role of the carboxamide linker in achieving selectivity between dopamine D3 and D2 receptors . The furan carboxamide moiety is another important structural feature that has been explored for its antibacterial activities and potential role in treating Alzheimer's disease .
Chemical Reactions Analysis
The piperazine ring in the compound can participate in various chemical reactions. For example, it can be involved in the Ugi reaction to form carboxamide derivatives . The furan ring can undergo electrophilic substitution reactions, which is a key step in the synthesis of furan carboxamide derivatives . Additionally, the presence of the fluorophenyl group could influence the reactivity of the compound, potentially affecting its interactions with biological targets.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not directly reported, related compounds provide some insight. The introduction of different substituents on the piperazine ring and the furan moiety can significantly affect the lipophilicity, solubility, and overall pharmacokinetic profile of the molecule . The presence of the fluorine atom could also impact the molecule's metabolic stability and its ability to cross biological membranes .
科学的研究の応用
PET Tracers for Serotonin Receptors
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, closely related to the chemical structure , have been developed as PET tracers for imaging serotonin 5-HT(1A) receptors. These compounds, through in vitro and in vivo tests, demonstrated high affinity and selectivity as 5-HT1A receptor antagonists. Their notable characteristics include high brain uptake, slow brain clearance, and stability to defluorination, making them promising candidates for the improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
CSF1R Imaging for Neuroinflammation
Another study focused on the development of 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([18F]1) for PET imaging of colony-stimulating factor 1 receptor (CSF1R), targeting neuroinflammation associated with neurodegenerative diseases. This ligand exhibited binding affinity comparable to known CSF1R inhibitors and demonstrated specificity for CSF1R in both in vivo and ex vivo studies, suggesting its potential as a radioligand for CSF1R imaging (H. Lee et al., 2022).
Antimicrobial and Antifungal Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic moieties, have shown antimicrobial and antifungal activities. These compounds, synthesized via microwave-assisted synthesis, displayed moderate to good activity against test microorganisms, with some exhibiting antiurease and antilipase activities, highlighting their potential in developing new antimicrobial agents (Serap Başoğlu et al., 2013).
Antidepressant and Antianxiety Properties
Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated for their antidepressant and antianxiety properties. These compounds, through Porsolt’s behavioral despair test and the plus maze method, demonstrated significant reduction in immobility times and displayed notable antianxiety activity, suggesting their potential as therapeutic agents in treating depression and anxiety disorders (J. Kumar et al., 2017).
将来の方向性
作用機序
Target of Action
The compound, N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide, is a complex molecule with several functional groups. Based on the structure, it can be inferred that the compound may interact with various neurotransmitter systems. The presence of a piperazine ring suggests potential neuropharmacological applications. Additionally, the compound may also interact with Equilibrative Nucleoside Transporters (ENTs), playing a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Furthermore, the compound has been shown to inhibit ENTs, with a higher selectivity towards ENT2 than ENT1 .
Biochemical Pathways
The compound’s interaction with neurotransmitter systems and ENTs suggests that it may affect several biochemical pathways. For instance, by modulating neurotransmitter activity, the compound could influence neural signaling pathways. By inhibiting ENTs, the compound could affect nucleotide synthesis and adenosine function .
Result of Action
The compound’s inhibition of ENTs suggests that it could have a significant impact on cellular function. For instance, by inhibiting nucleotide synthesis and adenosine function, the compound could affect cell growth and proliferation . Additionally, by modulating neurotransmitter activity, the compound could influence neural signaling and potentially have effects on cognition and behavior.
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCBWWMLUEBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)
![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B3012868.png)


![(5-bromofuran-2-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B3012872.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
